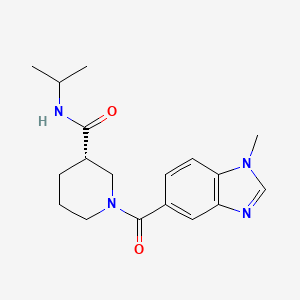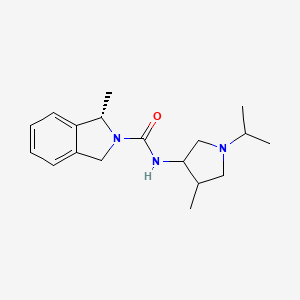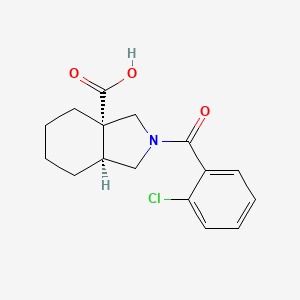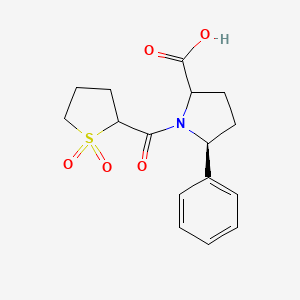![molecular formula C11H10F3NO3 B7341776 (2R)-2-[[5-(difluoromethyl)-2-fluorobenzoyl]amino]propanoic acid](/img/structure/B7341776.png)
(2R)-2-[[5-(difluoromethyl)-2-fluorobenzoyl]amino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-[[5-(difluoromethyl)-2-fluorobenzoyl]amino]propanoic acid, also known as DF-MPAA, is a novel amino acid derivative that has been synthesized for scientific research purposes. It is a potent inhibitor of the enzyme glycine transporter 1 (GlyT1), which is responsible for the reuptake of glycine in the central nervous system.
Mechanism of Action
(2R)-2-[[5-(difluoromethyl)-2-fluorobenzoyl]amino]propanoic acid acts as a competitive inhibitor of GlyT1, which is responsible for the reuptake of glycine in the synaptic cleft. By blocking GlyT1, this compound increases the extracellular concentration of glycine, which in turn enhances the activity of NMDA receptors. This results in increased synaptic plasticity and improved cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive function in animal models of cognitive impairment, such as the Morris water maze and the novel object recognition test. It has also been found to reduce anxiety-like behavior and depressive-like symptoms in rodents. This compound has been shown to increase the levels of glutathione, a potent antioxidant, in the brain, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
(2R)-2-[[5-(difluoromethyl)-2-fluorobenzoyl]amino]propanoic acid is a potent and selective inhibitor of GlyT1, which makes it a valuable tool for studying the role of glycine in synaptic plasticity and cognitive function. However, its high potency may also pose a challenge in interpreting the results of experiments, as it may cause non-specific effects. Additionally, the high cost of this compound may limit its widespread use in research.
Future Directions
(2R)-2-[[5-(difluoromethyl)-2-fluorobenzoyl]amino]propanoic acid has shown promising results in preclinical studies, and further research is needed to determine its potential therapeutic applications in humans. Future studies should focus on the dose-response relationship of this compound, as well as its long-term effects on cognitive function and neuroprotection. Additionally, the development of more cost-effective synthesis methods may make this compound more accessible for research purposes.
Synthesis Methods
(2R)-2-[[5-(difluoromethyl)-2-fluorobenzoyl]amino]propanoic acid can be synthesized using a multi-step process, which involves the reaction of difluoromethylphenylacetic acid with 2-fluorobenzoyl chloride in the presence of a base, followed by the addition of amino acid proline. The resulting product is then purified using column chromatography to obtain this compound in high yield and purity.
Scientific Research Applications
(2R)-2-[[5-(difluoromethyl)-2-fluorobenzoyl]amino]propanoic acid has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, such as schizophrenia, depression, and anxiety. It has been shown to enhance the activity of NMDA receptors, which play a critical role in synaptic plasticity and learning and memory processes. This compound has also been found to have neuroprotective effects against oxidative stress and excitotoxicity, which are implicated in the pathogenesis of neurodegenerative diseases.
properties
IUPAC Name |
(2R)-2-[[5-(difluoromethyl)-2-fluorobenzoyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO3/c1-5(11(17)18)15-10(16)7-4-6(9(13)14)2-3-8(7)12/h2-5,9H,1H3,(H,15,16)(H,17,18)/t5-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVSLLYZZJXATKV-RXMQYKEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1=C(C=CC(=C1)C(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)NC(=O)C1=C(C=CC(=C1)C(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3R)-1-[(1R,2R)-2-(4-methoxyphenyl)cyclopropanecarbonyl]-N-propan-2-ylpiperidine-3-carboxamide](/img/structure/B7341704.png)

![[(4aS,8aS)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl]-[4-(methylsulfanylmethyl)phenyl]methanone](/img/structure/B7341718.png)
![(2R,4R)-1-acetyl-N-[[1-(cyclopropylmethyl)piperidin-3-yl]methyl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B7341725.png)
![5-[(1R,2R)-2-(3-hydroxyphenyl)cyclopropanecarbonyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-sulfonamide](/img/structure/B7341739.png)

![1-[2-(2,2-Difluorocyclopropyl)ethyl]-3-[3-(2-methylphenyl)cyclobutyl]urea](/img/structure/B7341745.png)
![5-[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]pyrido[3,4-b]pyrazine](/img/structure/B7341746.png)
![methyl 3-[[[(2R,4R)-2-methyl-3,4-dihydro-2H-chromen-4-yl]amino]methyl]-5,6,7,8-tetrahydroindolizine-1-carboxylate](/img/structure/B7341751.png)


![(5S)-1-[2-(2-methylpropyl)pyrazole-3-carbonyl]-5-phenylpyrrolidine-2-carboxylic acid](/img/structure/B7341765.png)
![2-[4-[[(1R,2R)-2-methoxycyclopentyl]carbamoyl]phenoxy]acetic acid](/img/structure/B7341767.png)
